Thulium;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

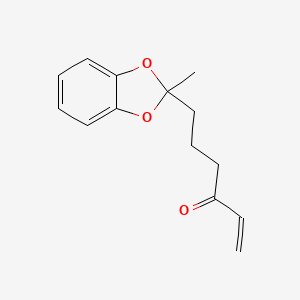

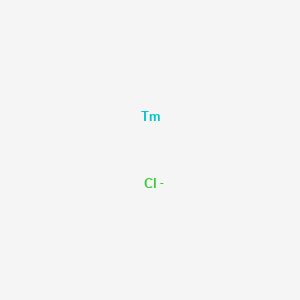

Thulium chloride, also known as thulium trichloride, is an inorganic compound composed of thulium and chlorine with the chemical formula TmCl₃. It typically forms yellow crystals and is known for its unique properties and applications in various fields. Thulium chloride is part of the lanthanide series and is often used as a starting material for the synthesis of other thulium-containing compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thulium chloride can be synthesized through several methods:

Reaction with Thulium Oxide or Carbonate: Thulium chloride can be obtained by reacting thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate with ammonium chloride (NH₄Cl). The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{TmCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]

Direct Reaction with Hydrochloric Acid: The hexahydrate form of thulium chloride can be produced by adding thulium(III) oxide to concentrated hydrochloric acid (HCl): [ \text{Tm}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TmCl}_3 + 3 \text{H}_2\text{O} ]

Direct Reaction with Chlorine Gas: Thulium chloride can also be synthesized by directly reacting thulium metal with chlorine gas: [ 2 \text{Tm} + 3 \text{Cl}_2 \rightarrow 2 \text{TmCl}_3 ]

Industrial Production Methods: Industrial production of thulium chloride typically involves the reduction of thulium(III) oxide with ammonium chloride or the direct reaction of thulium metal with chlorine gas. These methods ensure high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Thulium chloride undergoes various chemical reactions, including:

Oxidation: Thulium chloride can be oxidized to form thulium(III) oxide (Tm₂O₃).

Reduction: Thulium chloride can be reduced by thulium metal to form thulium(II) chloride (TmCl₂).

Substitution: Thulium chloride can react with other halogens to form different thulium halides, such as thulium fluoride (TmF₃), thulium bromide (TmBr₃), and thulium iodide (TmI₃).

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents and high temperatures are typically required.

Reduction: Thulium metal is used as a reducing agent.

Substitution: Halogen gases or halide salts are used under controlled conditions.

Major Products:

- Thulium(III) oxide (Tm₂O₃)

- Thulium(II) chloride (TmCl₂)

- Thulium halides (TmF₃, TmBr₃, TmI₃) .

Wissenschaftliche Forschungsanwendungen

Thulium chloride has a wide range of applications in scientific research:

- Chemistry: It is used as a precursor for the synthesis of various thulium-containing compounds and nanostructures, particularly for near-infrared (NIR) photocatalysis .

- Biology: Thulium-doped nanoparticles are used in biological imaging and as contrast agents in medical diagnostics .

- Medicine: Thulium lasers, which utilize thulium chloride, are employed in medical procedures such as laser surgery and lithotripsy .

- Industry: Thulium chloride is used in the production of high-strength alloys and as a catalyst in various chemical reactions .

Wirkmechanismus

The mechanism of action of thulium chloride depends on its application:

- Photocatalysis: In NIR photocatalysis, thulium chloride acts as a sensitizer, absorbing NIR light and transferring energy to other molecules, thereby initiating chemical reactions.

- Medical Imaging: Thulium-doped nanoparticles enhance contrast in imaging techniques by interacting with biological tissues and emitting detectable signals .

Vergleich Mit ähnlichen Verbindungen

Thulium chloride can be compared with other lanthanide chlorides:

- Erbium(III) chloride (ErCl₃): Similar in structure and properties, but erbium has different optical and magnetic characteristics.

- Ytterbium(III) chloride (YbCl₃): Ytterbium chloride is used in similar applications but has distinct electronic properties.

- Thulium(II) chloride (TmCl₂): A reduced form of thulium chloride with different reactivity and applications .

Thulium chloride stands out due to its unique combination of properties, making it valuable in specialized applications across various fields.

Eigenschaften

CAS-Nummer |

63944-01-4 |

|---|---|

Molekularformel |

ClTm- |

Molekulargewicht |

204.39 g/mol |

IUPAC-Name |

thulium;chloride |

InChI |

InChI=1S/ClH.Tm/h1H;/p-1 |

InChI-Schlüssel |

VAOIXJZXSJDYGQ-UHFFFAOYSA-M |

Kanonische SMILES |

[Cl-].[Tm] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)